methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate involves multiple steps. One common method includes the acylation of 4-aminobenzoic acid with 6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoic acid, followed by esterification with methanol . The reaction conditions typically require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps .
Chemical Reactions Analysis
Types of Reactions
methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzotriazinyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate involves its interaction with specific molecular targets. The benzotriazinyl moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Azinphos methyl oxon: Another compound with a benzotriazinyl moiety, used as an insecticide.
DEPBT: A coupling reagent used in peptide synthesis, containing a benzotriazinyl ring.
Uniqueness
methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate is unique due to its specific structure, which combines a benzotriazinyl ring with a hexanoylamino linker and a benzoate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-29-21(28)15-10-12-16(13-11-15)22-19(26)9-3-2-6-14-25-20(27)17-7-4-5-8-18(17)23-24-25/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQZPZHOEXBAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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